BenchChemオンラインストアへようこそ!

1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

Hydrogen-bond donor count Physicochemical differentiation Drug-likeness

1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol (molecular formula C₁₂H₁₅N₃O₂S, MW 265.33 g/mol) belongs to the 1,2,4-oxadiazole class of heterocyclic compounds that have been validated as privileged scaffolds for sirtuin 2 (Sirt2) inhibition and as ethionamide-boosting EthR inhibitors in Mycobacterium tuberculosis. The molecule uniquely combines a thiophen-2-yl-substituted 1,2,4-oxadiazole core, a methylene spacer, and a piperidin-4-ol moiety—three structural features that independently modulate target binding, selectivity, and physicochemical properties relative to closely related 4-oxadiazolyl-piperidine analogs that lack either the hydroxyl group or the methylene bridge.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
Cat. No. B14916247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=NC(=NO2)C3=CC=CS3
InChIInChI=1S/C12H15N3O2S/c16-9-3-5-15(6-4-9)8-11-13-12(14-17-11)10-2-1-7-18-10/h1-2,7,9,16H,3-6,8H2
InChIKeyCLCRJVQYVHLCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol – Structural and Pharmacophoric Baseline for Procurement Evaluation


1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol (molecular formula C₁₂H₁₅N₃O₂S, MW 265.33 g/mol) belongs to the 1,2,4-oxadiazole class of heterocyclic compounds that have been validated as privileged scaffolds for sirtuin 2 (Sirt2) inhibition [1] and as ethionamide-boosting EthR inhibitors in Mycobacterium tuberculosis [2]. The molecule uniquely combines a thiophen-2-yl-substituted 1,2,4-oxadiazole core, a methylene spacer, and a piperidin-4-ol moiety—three structural features that independently modulate target binding, selectivity, and physicochemical properties relative to closely related 4-oxadiazolyl-piperidine analogs that lack either the hydroxyl group or the methylene bridge.

Why 4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine and Related In-Class Analogs Cannot Substitute for 1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol


Within the 1,2,4-oxadiazole-piperidine series, minor structural modifications produce non-linear changes in target engagement and selectivity. The direct analog 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3) lacks both the hydroxyl group and the methylene spacer present in the target compound. In the related EthR inhibitor series, introduction of hydrophilic substituents (hydroxyl or amino) on the piperidine ring profoundly altered intracellular activity—compounds 34–36 with hydroxyl-bearing chains exhibited strongly reduced ethionamide-boosting potency relative to their hydrophobic counterparts [1]. Similarly, in the Sirt2 inhibitor chemotype, the 1,2,4-oxadiazole series demonstrated that subtle N-substitution changes on the piperidine ring shift selectivity between Sirt2 and Sirt1/3/5 by over 100-fold [2]. These SAR findings establish that the piperidin-4-ol and methylene spacer features of the target compound are not interchangeable with des-hydroxy or directly-attached piperidine analogs without quantitative re-validation.

Quantitative Differentiation Evidence for 1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol vs. Closest Analogs


Structural Differentiation: Piperidin-4-ol Hydroxyl Enables Hydrogen-Bond Donation Absent in Des-Hydroxy Analog

The target compound contains a hydroxyl group on the piperidine ring, introducing one additional hydrogen-bond donor (HBD) relative to the direct analog 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3), which has HBD = 0. The target compound has total HBD = 1, HBA = 5, whereas CAS 244272-35-3 has HBD = 0. This single HBD difference is critical: in the EthR inhibitor SAR, introduction of hydroxyl-containing chains on the piperidine nitrogen reduced intracellular potency (compounds 34–36 vs. 30, 32), demonstrating that hydrophilic substitutions on the piperidine moiety directly modulate membrane permeability and target engagement [1]. The presence of the hydroxyl group also enables the target compound to form an additional hydrogen bond with protein targets—a capability structurally absent in the des-hydroxy comparator.

Hydrogen-bond donor count Physicochemical differentiation Drug-likeness

Methylene Spacer Between Oxadiazole and Piperidine Introduces Conformational Flexibility vs. Directly Attached Analogs

The target compound incorporates a methylene (-CH₂-) bridge between the 1,2,4-oxadiazole C5 position and the piperidine nitrogen. In contrast, the comparator 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3) has the piperidine directly attached at the C5 position without a spacer. In the EthR inhibitor series, the presence of methylene spacers between the carbonyl and cyclohexyl groups (compound 44) led to decreased activity compared to directly attached analogs, confirming that linker length modulates target binding [1]. The methylene spacer in the target compound increases the number of rotatable bonds by one relative to the directly-attached analog, altering the conformational ensemble accessible for target binding. This linker modification has been shown in broader oxadiazole SAR to affect both potency and selectivity profiles [2].

Conformational flexibility Linker optimization 1,2,4-Oxadiazole SAR

Predicted Physicochemical Differentiation: Altered logP and Solubility vs. Directly-Attached Piperidine Analog

The combination of the piperidin-4-ol moiety (polar hydroxyl) and the methylene spacer in the target compound is predicted to yield lower lipophilicity compared to the directly-attached, des-hydroxy analog 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3, cLogP estimated ~2.5–3.0). In the EthR inhibitor series, the introduction of hydroxyl groups reduced intracellular activity, consistent with decreased membrane permeability associated with lower logP [1]. The target compound's predicted cLogP is approximately 1.5–2.0 (based on the additive effect of -OH substitution reducing logP by ~1.0–1.5 units relative to the des-hydroxy analog). This difference in lipophilicity directly impacts compound partitioning, passive membrane permeability, and non-specific protein binding—key parameters in both biochemical assay performance and cellular activity [1].

Lipophilicity Aqueous solubility Physicochemical profiling

Class-Level Target Engagement: 1,2,4-Oxadiazole-Piperidine Scaffold Demonstrates Sirt2 Inhibition with >100-Fold Selectivity Over Sirt1/3/5

The 1,2,4-oxadiazole scaffold, which forms the core of the target compound, has been validated as a Sirt2-selective inhibitor chemotype. Moniot et al. (2017) reported that their 1,2,4-oxadiazole series compounds were potent Sirt2 inhibitors active at single-digit μM levels using the α-tubulin-acetylLys40 peptide substrate, while remaining inactive up to 100 μM against Sirt1, -3, and -5 (both deacetylase and desuccinylase activities) [1]. This represents >100-fold selectivity for Sirt2 over closely related sirtuin isoforms. The target compound, incorporating the thiophen-2-yl substituent that is also present in the EthR inhibitor series, is positioned within the same chemotype. The 2024 follow-up study by Colcerasa et al. extended this SAR, demonstrating that optimized 1,2,4-oxadiazole analogs reduced prostate cancer cell viability and inhibited cell migration in correlation with Sirt2 deacetylase inhibition both in vitro and in cells [2]. This class-level evidence establishes Sirt2 as a primary target hypothesis for this compound class.

Sirtuin 2 inhibition Selectivity 1,2,4-Oxadiazole chemotype

Class-Level EthR Inhibition: Thiophen-2-yl-1,2,4-oxadiazoles Demonstrate Nanomolar Potency in M. tuberculosis Macrophage Assays

The thiophen-2-yl-1,2,4-oxadiazole substructure present in the target compound is a critical pharmacophore for EthR inhibition in Mycobacterium tuberculosis. In the extensive SAR study by Flipo et al. (2011), compound 2 (BDM31343, containing a thiophen-2-yl-acylated piperidine attached to the oxadiazole) showed an SPR-based IC₅₀ of 0.5 μM for inhibiting EthR-DNA interaction and an intracellular EC₅₀ of 0.1 μM for boosting ethionamide activity 10-fold in M. tuberculosis-infected macrophages [1]. The thiophen-2-yl group was essential: replacement with a phenyl ring (compound 7) reduced activity to EC₅₀ = 2.1 μM, a 21-fold loss of potency [1]. The 4,4,4-trifluorobutyryl analog (compound 46) matched this potency (EC₅₀ = 0.1 μM) and showed a 21-fold improvement over the non-fluorinated butyl analog (compound 28, EC₅₀ = 2.1 μM) [1]. While the target compound has a different N-substitution pattern (piperidin-4-ol with methylene spacer vs. acylated piperidine), the conserved thiophen-2-yl-1,2,4-oxadiazole core provides a validated starting point for EthR-targeted antitubercular programs.

EthR inhibition Tuberculosis Ethionamide boosting

BindingDB Evidence: 1,2,4-Oxadiazole-Thiophene Piperidine Derivatives Demonstrate Sirt2 IC₅₀ Values in the 20–30 nM Range

BindingDB entries for structurally related 1,2,4-oxadiazole-thiophene-piperidine compounds provide additional quantitative evidence for the class. BDBM50540056 (CHEMBL4638983), a compound containing the 1,2,4-oxadiazole core with thiophene substitution, demonstrated Sirt2 inhibition with IC₅₀ values ranging from 20 nM to 30 nM across multiple assay formats, including inhibition of human SIRT2 expressed in E. coli using an acetyl-H3K9 HPLC-based assay (IC₅₀ = 28 nM) [1]. This compound showed >3,500-fold selectivity over Sirt1 (IC₅₀ = 98,000 nM) [1]. BDBM50343344, a 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine, inhibited M. tuberculosis EthR interaction with the ethA promoter with an IC₅₀ of 500 nM in a surface plasmon resonance assay [2]. These data confirm that the thiophen-2-yl-1,2,4-oxadiazole-piperidine scaffold is capable of achieving nanomolar potency against both Sirt2 and EthR targets when appropriately substituted.

Sirtuin 2 BindingDB Nanomolar inhibition

Optimal Research and Industrial Application Scenarios for 1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol


Sirtuin 2 Inhibitor Hit-Finding and Lead Optimization Programs

The 1,2,4-oxadiazole chemotype is a validated Sirt2-selective inhibitor scaffold with demonstrated >100-fold selectivity over Sirt1, Sirt3, and Sirt5 [1]. The target compound, with its piperidin-4-ol moiety offering an additional hydrogen-bond donor relative to des-hydroxy analogs, is suited for Sirt2-focused screening cascades where alternative hydrogen-bonding patterns are sought to improve binding affinity or selectivity. The methylene spacer provides conformational flexibility that may enable access to the Sirt2 selectivity pocket identified in the co-crystal structure of 1,2,4-oxadiazole inhibitors with Sirt2 and ADP-ribose (PDB 8PY3) [2]. In prostate cancer cell models, optimized analogs of this chemotype have demonstrated reduced cell viability and inhibited migration in correlation with Sirt2 deacetylase inhibition [2].

Mycobacterium tuberculosis EthR Inhibitor Screening with Alternative Pharmacokinetic Profile

The thiophen-2-yl-1,2,4-oxadiazole core is essential for EthR inhibition, with the lead compound BDM31343 achieving EC₅₀ = 0.1 μM in M. tuberculosis-infected macrophages [3]. However, the acylated piperidine series faced metabolic stability challenges that were partially addressed by introducing a pyrrolidine scaffold (compound 55) [3]. The target compound's piperidin-4-ol N-substitution pattern offers a distinct metabolic soft spot (secondary alcohol susceptible to glucuronidation rather than amide hydrolysis) and may provide improved intrinsic clearance over the acyl-piperidine series. This compound is appropriate for EthR biochemical and biophysical screening (SPR, thermal shift) as part of programs seeking ethionamide boosters with differentiated ADME profiles.

Chemical Biology Probe Development for Deconvoluting Sirt2 vs. EthR Target Engagement

The structural overlap between the Sirt2-active and EthR-active 1,2,4-oxadiazole chemotypes presents both a challenge and an opportunity. The target compound's dual-potential profile makes it suitable as a chemical probe for target deconvolution studies where both Sirt2 and EthR engagement must be assessed in parallel. Procurement of this compound alongside the directly-attached analog 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine enables a matched-pair comparison to determine the contribution of the methylene spacer and hydroxyl group to target selectivity. This application scenario is particularly relevant for academic screening centers and CROs conducting phenotypic screening follow-up.

Fragment-Based or Structure-Based Drug Design Starting Point for 1,2,4-Oxadiazole Optimization

With a molecular weight of 265.33 g/mol and favorable physicochemical properties (predicted cLogP 1.5–2.0, one HBD, five HBA), this compound meets fragment-like and lead-like criteria. The available crystal structure of a 1,2,4-oxadiazole analog in complex with Sirt2 and ADP-ribose [1] and EthR co-crystal structures with thiophen-2-yl-oxadiazole inhibitors [3] provide structural templates for rational design. Procurement of this compound enables soaking experiments for X-ray crystallography or SAR-by-catalog approaches where the piperidin-4-ol moiety is used as a vector for further functionalization.

Quote Request

Request a Quote for 1-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.